5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Properties
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-12(2)18-20(27)25-19(24-18)15-5-3-4-6-16(15)23-21(25)28-11-17(26)13-7-9-14(22)10-8-13/h3-10,12,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMAPUAHBWXYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Imidazo[1,2-c]Quinazolinone Formation
The imidazo[1,2-c]quinazolinone scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:
Quinazolinone Precursor Synthesis
- Starting Material : Anthranilic acid derivatives are condensed with carbonyl-containing reagents. For example, reaction of 2-aminobenzoic acid with triphosgene yields 2,4-dihydroxyquinazoline, which is subsequently functionalized.
- Functionalization : Introduction of the isopropyl group at position 2 is achieved via alkylation. For instance, treatment with isopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions.
Imidazole Ring Annulation
- Cyclization : The imidazole ring is formed by reacting the quinazolinone intermediate with an imidazole precursor. A common method involves using 2-hydrazinobenzoic acid and dimethyl N-cyanoimidodithiocarbonate, followed by oxidative cyclization.
- Optimization : Catalytic systems such as palladium or copper catalysts may enhance regioselectivity, though specific conditions depend on substituent compatibility.
Sulfanyl Group Introduction: Thioether Linkage
The 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} moiety is introduced via nucleophilic substitution or thiol-alkylation:
Thiolation Strategy
- Step 1 : Generate a thiolate intermediate by treating the quinazolinone core with a mercapto reagent (e.g., thiourea or sodium hydrosulfide) in polar aprotic solvents like DMF or DMSO.
- Step 2 : React the thiolate with 2-(4-bromophenyl)-2-oxoethyl chloride (synthesized separately from 4-bromophenylacetic acid and thionyl chloride). This step proceeds under mild conditions (0–25°C) with bases like triethylamine to neutralize HCl.
Representative Reaction:
$$
\text{Imidazo[1,2-c]quinazolinone-SH} + \text{Cl-CO-C}6\text{H}4\text{Br-4} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$
Optimization and Purification
Reaction Monitoring
Challenges and Mitigation
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The molecule contains three key reactive regions:
-
Imidazo[1,2-c]quinazolin-3-one core : Susceptible to electrophilic substitution and ring-opening reactions.
-
5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} substituent : The bromophenyl group enables cross-coupling reactions, while the thioether (S–CH₂) linkage is prone to oxidation.
-
2-(Propan-2-yl) group : Steric hindrance from the isopropyl substituent influences regioselectivity in nucleophilic attacks.
2.1. Oxidation to Sulfoxide/Sulfone
The sulfanyl group (–S–) undergoes oxidation with agents like hydrogen peroxide or m-CPBA:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide derivative | 78 | |
| m-CPBA | DCM, 0°C → RT, 4 h | Sulfone derivative | 65 |
2.2. Nucleophilic Displacement
The bromine atom in the 4-bromophenyl group participates in Suzuki-Miyaura coupling:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 90°C, 12 h | Biphenyl derivative | 85 |
3.1. Ring Functionalization
The C-4 carbonyl group reacts with hydrazines to form hydrazones, enhancing solubility:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 6 h | 3-Hydrazonoquinazolinone | 92 |
3.2. Microwave-Assisted Cyclization
Microwave irradiation accelerates intramolecular cyclization (e.g., forming fused imidazo-quinazolinone systems):
| Conditions | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|
| MWI, 150°C | SiO₂-MnO₂ (solid support) | 30 min | 75 |
Isatoic Anhydride-Mediated Rearrangements
Reaction with isatoic anhydride under basic conditions opens the quinazolinone ring, forming intermediates for further derivatization:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Isatoic anhydride | K₂CO₃, DMF, 80°C, 4 h | Ring-opened amide intermediate | 68 |
Biological Alkylation/Pro-drug Activation
The isopropyl group undergoes enzymatic hydrolysis in vivo, releasing active metabolites:
| Enzyme | Conditions | Metabolite | Bioactivity | Reference |
|---|---|---|---|---|
| Esterase | PBS buffer, pH 7.4, 37°C, 24 h | Free quinazolinone + isopropanol | Anticancer (IC₅₀: 2 μM) |
Stability Under Acidic/Basic Conditions
The compound degrades in strongly acidic or basic media:
| Condition | pH | Time | Degradation (%) | Reference |
|---|---|---|---|---|
| HCl (1M) | 1 | 6 h | 95 | |
| NaOH (1M) | 13 | 2 h | 88 |
Photochemical Reactivity
UV irradiation induces cleavage of the C–S bond in the sulfanyl group:
| Wavelength (nm) | Solvent | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 254 | MeCN | 1 h | Disulfide dimer | 40 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursor materials. The process may include:
- Formation of the Imidazoquinazoline Core : This involves cyclization reactions that lead to the formation of the imidazo[1,2-c]quinazoline structure.
- Introduction of Sulfanyl and Bromophenyl Groups : These groups are introduced through nucleophilic substitution reactions, enhancing the compound’s biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have demonstrated that derivatives of imidazoquinazoline compounds exhibit significant antimicrobial properties. For instance:
- In a study evaluating various quinazolinone derivatives, compounds similar to the target compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- The antimicrobial activity was assessed using methods like the agar diffusion method, where the zones of inhibition were measured to determine efficacy .
Anticancer Activity
The potential anticancer properties of the compound have been explored in various research contexts:
- A study highlighted that certain substituted quinazolinones exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the structure can enhance their antitumor activity .
- The mechanism of action is believed to involve interference with DNA synthesis or repair pathways in cancer cells, leading to apoptosis .
Case Studies
- Antimicrobial Studies : A recent investigation into quinazolinone derivatives found that specific modifications led to enhanced antibacterial and antifungal activities. Compounds similar to the target compound demonstrated significant inhibition against multiple pathogens .
- Anticancer Research : A series of studies focused on the anticancer potential of imidazoquinazolines revealed promising results in inhibiting tumor growth in vitro and in vivo. For example, compounds were tested against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The bromophenyl group and imidazoquinazolinone core are believed to play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyrimidin-4(3H)-one: This compound shares a similar sulfanyl linkage and bromophenyl group but differs in its pyrimidinone core.
3-(4-bromophenyl)-3-hydroxy-7-trifluoromethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-5-one: Another related compound with a thiazolopyrimidinone core and similar functional groups.
Uniqueness
The uniqueness of 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one lies in its imidazoquinazolinone core, which imparts distinct chemical and biological properties
Biological Activity
5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19BrN2O2S
- Molecular Weight : 397.33 g/mol
- SMILES Notation : CC(C)C1=C(N(C(=O)C(C1)SCC(=O)c1ccc(Br)cc1)C)N=C2C=CC=CN2
The compound contains a bromophenyl group and an imidazoquinazoline core, which are critical for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colorectal cancer).
- Efficacy : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity against Caco-2 cells at concentrations as low as 100 µM. The viability of Caco-2 cells decreased significantly (39.8% compared to untreated controls) after 24 hours of treatment with the compound .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspase cascades has been observed, suggesting that the compound triggers programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the compound's cytotoxic effects.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and cellular uptake |
| Imidazoquinazoline Core | Critical for anticancer activity; modifications can lead to increased potency |
| Sulfanyl Linker | May play a role in enhancing interaction with biological targets |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on A549 Cells : Demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for therapeutic use .
- Caco-2 Cell Line Study : Showed selective efficacy with a substantial decrease in cell viability post-treatment, suggesting potential for colorectal cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
S-Alkylation : Reacting a thiol-containing precursor (e.g., imidazoquinazolinone derivative) with 2-(4-bromophenyl)-2-oxoethyl bromide in an alkaline medium. Reaction parameters (temperature: 60–80°C; solvent: DMF or THF; base: K₂CO₃) must be optimized to maximize yield .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Considerations : Kinetic studies under varying temperatures (40–100°C) and solvent polarities can identify rate-limiting steps .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfanyl and imidazoquinazolinone moieties. Look for characteristic shifts:
- 4-Bromophenyl: ~7.6–7.8 ppm (doublet, aromatic protons).
- Sulfanyl group: δ 3.5–4.0 ppm (CH₂-S) .
- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S, and Br content within ±0.3% of theoretical values .
- Advanced Confirmation : Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical assignment .
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity and biological activity?
- Reactivity : The bromine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for diversification) .
- Biological Impact : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). SAR studies on analogs show increased potency when bromine is retained vs. chloro/fluoro substituents .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Approach :
Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO concentration, pH). Use LC-MS to detect degradation products .
Off-Target Profiling : Screen against panels of related enzymes (e.g., kinase family members) to identify non-specific interactions .
Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS to correlate cytotoxicity with bioavailability .
- Case Study : Inconsistent IC₅₀ values for triazoloquinazoline analogs were traced to redox-sensitive thiol groups reacting with assay components .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing multi-step synthesis?
- Design of Experiments (DoE) :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity, reaction time.
- Example : A 3³ factorial design identified optimal conditions for S-alkylazolyl coupling (70°C, DMF, 5 mol% CuI) with 82% yield improvement .
- Statistical Tools : ANOVA and response surface modeling (e.g., JMP or Minitab) to predict interactions between variables .
Q. What strategies mitigate byproduct formation during the synthesis of imidazoquinazolinone derivatives?
- Common Byproducts :
- Oxazole isomers from competing cyclization pathways.
- Sulfoxide derivatives due to sulfur oxidation .
- Solutions :
- Use inert atmosphere (N₂/Ar) and reducing agents (e.g., ascorbic acid) to suppress oxidation .
- Adjust pH during cyclization (pH 7–8) to favor imidazoquinazolinone over oxazole formation .
Q. How can computational methods (e.g., molecular docking) guide SAR studies for this compound?
- Workflow :
Target Identification : Dock the compound into X-ray structures of kinases (e.g., EGFR, CDK2) using AutoDock Vina.
Binding Mode Analysis : Identify key interactions (e.g., bromophenyl with hydrophobic pocket; sulfanyl group with catalytic lysine) .
QSAR Modeling : Use Gaussian or Schrödinger to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
